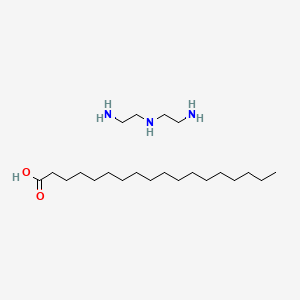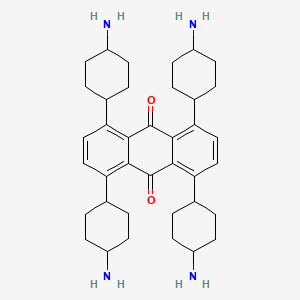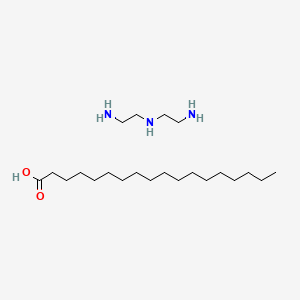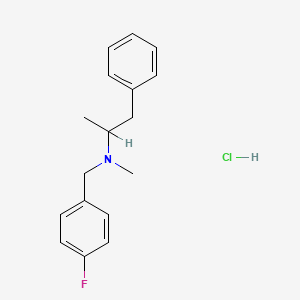
1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2S-cis)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2S-cis)- is a chemical compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxathiolane ring and a purine base with an amino and fluoro substitution. It is often used as an intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
The synthesis of 1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2S-cis)- involves several steps. The primary synthetic route includes the formation of the oxathiolane ring followed by the attachment of the purine base. The reaction conditions typically involve the use of specific catalysts and solvents to ensure the correct stereochemistry of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2S-cis)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the oxathiolane ring or the purine base.
Substitution: The amino and fluoro groups on the purine base can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2S-cis)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2S-cis)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of viral replication or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2S-cis)- can be compared with other similar compounds, such as:
1,3-Oxathiolane-2-methanol, 5-(6-amino-9H-purin-9-yl)-, (2S-cis)-: Lacks the fluoro substitution, which may affect its biological activity.
1,3-Oxathiolane-2-methanol, 5-(6-amino-2-chloro-9H-purin-9-yl)-, (2S-cis)-: Contains a chloro group instead of a fluoro group, leading to different chemical and biological properties. The uniqueness of 1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2S-cis)- lies in its specific substitutions, which confer distinct chemical reactivity and biological activity.
Propriétés
| 149819-71-6 | |
Formule moléculaire |
C9H10FN5O2S |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)-1,3-oxathiolan-2-yl]methanol |
InChI |
InChI=1S/C9H10FN5O2S/c10-9-13-7(11)6-8(14-9)15(3-12-6)4-2-18-5(1-16)17-4/h3-5,16H,1-2H2,(H2,11,13,14)/t4-,5+/m1/s1 |
Clé InChI |
FHYHYXRPVWILHN-UHNVWZDZSA-N |
SMILES isomérique |
C1[C@@H](O[C@@H](S1)CO)N2C=NC3=C(N=C(N=C32)F)N |
SMILES canonique |
C1C(OC(S1)CO)N2C=NC3=C(N=C(N=C32)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-amino-1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one](/img/structure/B12800568.png)

